
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide involves the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and nuclear factor-kappa B (NF-κB). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation. This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its potential as an antifungal and antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide in lab experiments is its ability to inhibit various enzymes and proteins involved in inflammation and cancer growth. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide. One direction is to study its potential as an anti-inflammatory agent in animal models. Another direction is to investigate its potential as an antimicrobial and antifungal agent. Additionally, the potential of this compound as a modulator of the immune system should be further explored. Finally, the development of more efficient synthesis methods and the improvement of its solubility in water should be a focus of future research.
Conclusion:
In conclusion, 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been synthesized using various methods, including the reaction of 4-methoxybenzohydrazide with pyridine-3-carboxylic acid, followed by cyclization with glyoxylic acid. Another method involves the reaction of 4-methoxybenzohydrazide with pyridine-3-carboxylic acid, followed by cyclization with ethyl glyoxylate. The yield of the compound using these methods ranges from 30-60%.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-16-10-8-14(9-11-16)19-24-21(28-25-19)18-7-3-2-6-17(18)20(26)23-15-5-4-12-22-13-15/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXKWFKOLIOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

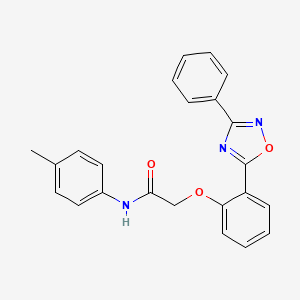
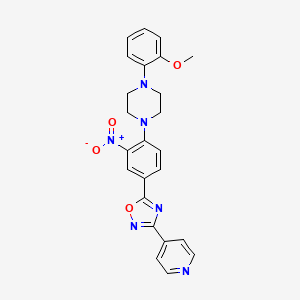

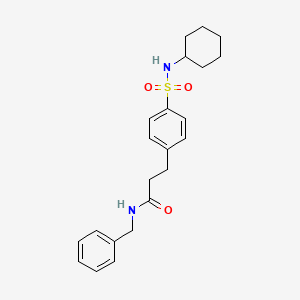
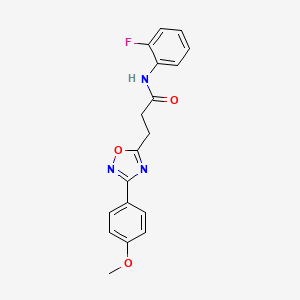


![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
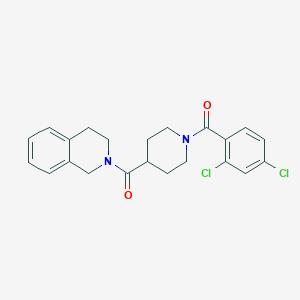
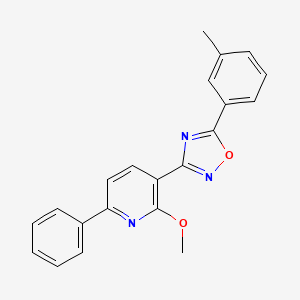


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)